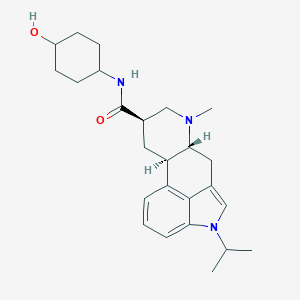
4-Hydroxyamesergide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyamsegeride is a chemical compound that has been widely studied for its potential therapeutic applications. It is a serotonin receptor antagonist that has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-Hydroxyamsegeride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the 5-HT2A receptor, which is involved in a range of physiological processes, including mood regulation, cognition, and perception. As such, 4-Hydroxyamsegeride has been investigated as a potential treatment for a range of psychiatric and neurological disorders, including schizophrenia, depression, and migraine.
Mécanisme D'action
The mechanism of action of 4-Hydroxyamsegeride is primarily through its antagonism of the 5-HT2A receptor. By blocking the activity of this receptor, 4-Hydroxyamsegeride can modulate the activity of the serotonin system, which is involved in a range of physiological processes. In addition to its effects on the 5-HT2A receptor, 4-Hydroxyamsegeride has also been shown to have activity at other serotonin receptors, including the 5-HT2C receptor.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Hydroxyamsegeride are complex and multifaceted. It has been shown to modulate the activity of the serotonin system, which is involved in a range of physiological processes, including mood regulation, cognition, and perception. In addition to its effects on the serotonin system, 4-Hydroxyamsegeride has also been shown to have activity at other neurotransmitter systems, including the dopamine and glutamate systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Hydroxyamsegeride for lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other serotonin receptors. However, one of the limitations of 4-Hydroxyamsegeride is its relatively low potency, which can make it difficult to achieve the desired level of receptor occupancy in some experiments.
Orientations Futures
There are many potential future directions for research on 4-Hydroxyamsegeride. One area of interest is the development of more potent and selective antagonists of the 5-HT2A receptor. Another area of interest is the investigation of 4-Hydroxyamsegeride's effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, there is significant interest in exploring the potential therapeutic applications of 4-Hydroxyamsegeride for a range of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of 4-Hydroxyamsegeride involves the condensation of 5-methoxytryptamine with 2-bromo-4-chlorobenzyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been used to produce 4-Hydroxyamsegeride in high yield and purity.
Propriétés
Numéro CAS |
121566-75-4 |
|---|---|
Nom du produit |
4-Hydroxyamesergide |
Formule moléculaire |
C25H35N3O2 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-(4-hydroxycyclohexyl)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O2/c1-15(2)28-14-16-12-23-21(20-5-4-6-22(28)24(16)20)11-17(13-27(23)3)25(30)26-18-7-9-19(29)10-8-18/h4-6,14-15,17-19,21,23,29H,7-13H2,1-3H3,(H,26,30)/t17-,18?,19?,21-,23-/m1/s1 |
Clé InChI |
CWFUIPWFPMISLQ-MRMDNLSOSA-N |
SMILES isomérique |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
SMILES canonique |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
Autres numéros CAS |
121566-75-4 |
Synonymes |
4-hydroxyamesergide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



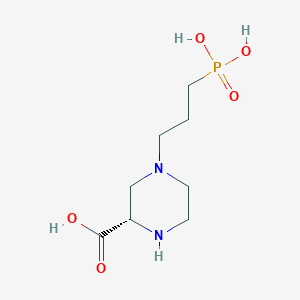
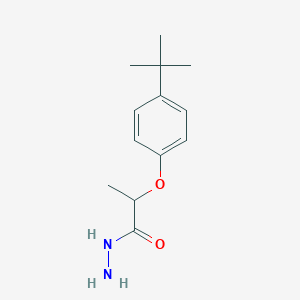
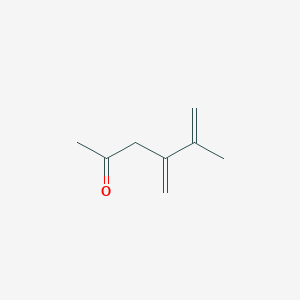
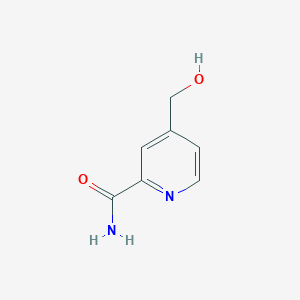
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
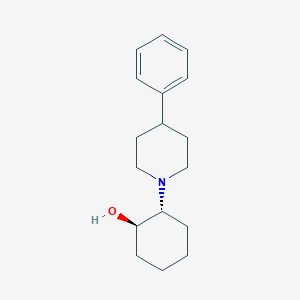

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
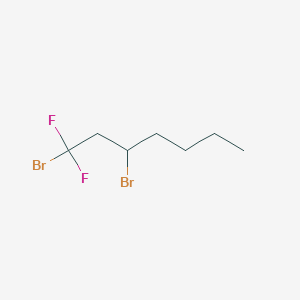
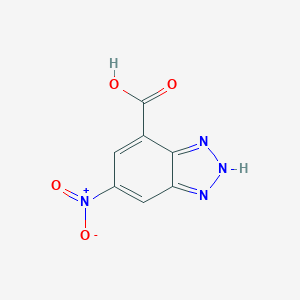
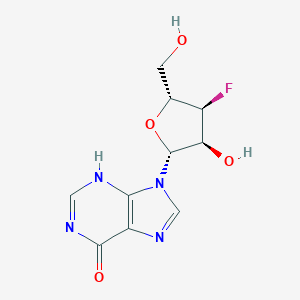
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
